

A Comparative Analysis of the Cytotoxicity of 4-Acryloylmorpholine and Other Acrylamides

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Compound of Interest						
Compound Name:	4-Acryloylmorpholine					
Cat. No.:	B1203741	Get Quote				

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of chemical compounds is paramount for ensuring safety and efficacy. This guide provides a detailed comparison of the in vitro cytotoxicity of **4-Acryloylmorpholine** (ACMO) against other commonly used acrylamides. The data presented is supported by experimental protocols and an exploration of the underlying molecular pathways.

Executive Summary

Acrylamides are a class of reactive chemicals with wide industrial and research applications. Their cytotoxicity is a significant concern, primarily driven by their electrophilic nature, which leads to covalent interactions with biological nucleophiles. This guide synthesizes available data to compare the cytotoxic potential of **4-Acryloylmorpholine** with a range of other acrylamide derivatives. While direct comparative studies including ACMO are limited, this guide collates existing data to provide a comprehensive overview. The primary mechanism of acrylamide-induced cytotoxicity involves the depletion of cellular glutathione (GSH), leading to oxidative stress and subsequent apoptosis.

Comparative Cytotoxicity Data

A key study by E.M. Kaste et al. (2023) provides a comparative analysis of the cytotoxicity of ten (meth)acrylamide compounds in three different reporter gene cell lines. The study highlights a clear correlation between the chemical's reactivity towards glutathione (GSH) and its cytotoxic effect. Unfortunately, **4-Acryloylmorpholine** was not included in this comprehensive study.







However, to provide a point of reference, toxicological data for ACMO is available from other sources. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.



Compound	Abbreviatio n	CAS No.	log 1/IC10 (M) in AREc32 cells[1]	kGSH (M ⁻¹ h ⁻¹)[1]	Acute Oral LD50 (rat)
4- Acryloylmorp holine	АСМО	5117-12-4	Data Not Available	Data Not Available	588 mg/kg[2] [3]
Acrylamide	AA	79-06-1	3.56	13.9	-
N,N'- methylenebis (acrylamide)	NMBA	110-26-9	4.39	134.8	-
N- (Butoxymethy I)acrylamide	NBuA	1852-16-0	3.63	43.1	-
N- (Isobutoxyme thyl)acrylamid e	NIA	16669-59-3	3.62	41.5	-
N- Benzylacryla mide	NBA	13304-62-6	3.03	3.6	-
N,N- Diethylacryla mide	NDA	2675-94-7	2.51	2.6	-
N- Hydroxymeth ylacrylamide	NHMA	924-42-5	3.84	90.7	-
Methacrylami de	MA	79-39-0	2.06	No Reaction	-
N,N- Dimethylacryl amide	DMA	2680-03-7	2.15	10.1	-



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N(Hydroxymet hyl)methacryl amide

NHMAm 38958-39-7 2.31 No Reaction -

Note: IC10 is the concentration that causes a 10% reduction in cell viability. A higher log 1/IC10 value indicates greater cytotoxicity. kGSH represents the second-order reaction rate constant with glutathione, a key factor in detoxification. A higher kGSH value suggests a faster reaction with glutathione.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

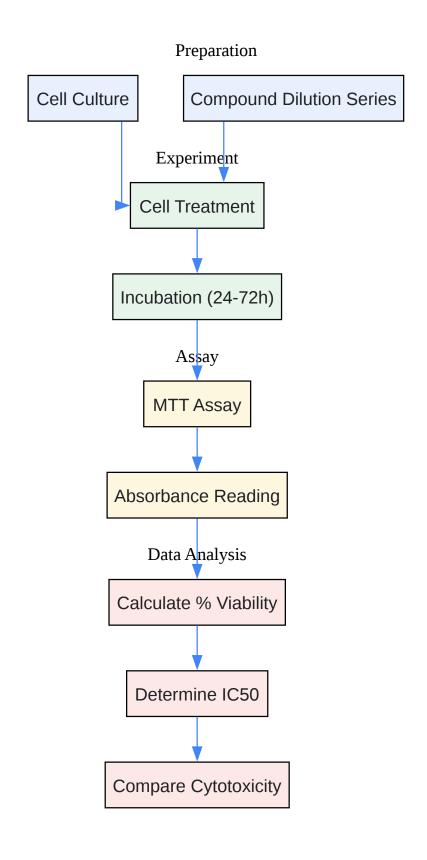
- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.
- Compound Treatment: Expose the cells to various concentrations of the acrylamide compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
- MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.



- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations Experimental Workflow for Cytotoxicity Comparison





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Caption: Workflow for comparative in vitro cytotoxicity analysis.

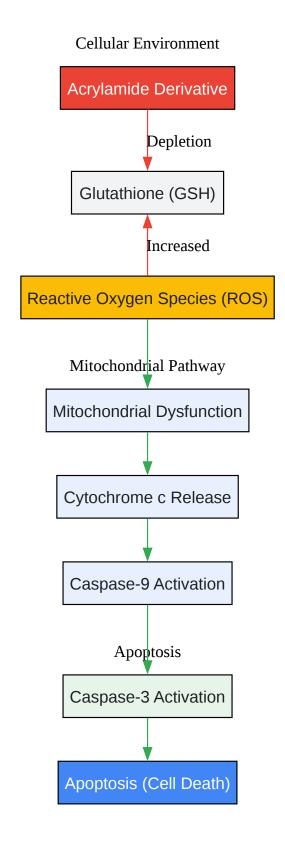


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Acrylamide-Induced Cytotoxicity Signaling Pathway

Acrylamides primarily induce cytotoxicity through the induction of oxidative stress. This pathway involves the depletion of intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.





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Caption: Acrylamide-induced oxidative stress and apoptosis pathway.



Conclusion

The cytotoxicity of acrylamides is intricately linked to their chemical structure and reactivity. While a direct comparison of **4-Acryloylmorpholine** with the ten other acrylamides in the same experimental setup is not currently available, the provided data and mechanistic insights offer a valuable framework for researchers. The primary driver of cytotoxicity for this class of compounds is their ability to induce oxidative stress through glutathione depletion. Further studies are warranted to precisely position **4-Acryloylmorpholine** within the spectrum of acrylamide cytotoxicity. Researchers are encouraged to utilize the detailed experimental protocols provided herein to conduct their own comparative analyses.

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